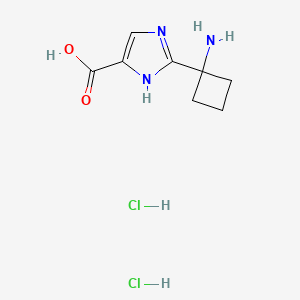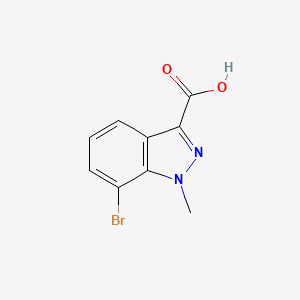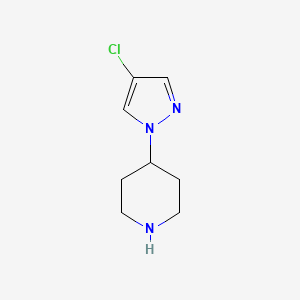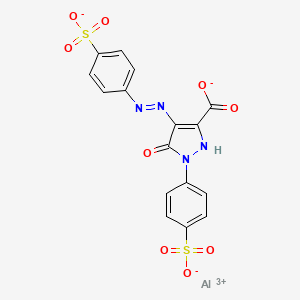![molecular formula C33H38NOPS B12508364 N-[(4-tert-butylphenyl)[2-(diphenylphosphanyl)phenyl]methyl]-2-methylpropane-2-sulfinamide](/img/structure/B12508364.png)
N-[(4-tert-butylphenyl)[2-(diphenylphosphanyl)phenyl]methyl]-2-methylpropane-2-sulfinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(4-tert-butylphenyl)[2-(diphenylphosphanyl)phenyl]methyl]-2-methylpropane-2-sulfinamide is a complex organic compound with a unique structure that combines a sulfinamide group with a phosphanyl and tert-butylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-tert-butylphenyl)[2-(diphenylphosphanyl)phenyl]methyl]-2-methylpropane-2-sulfinamide typically involves multiple steps. One common approach is the reaction of 4-tert-butylbenzaldehyde with diphenylphosphine to form an intermediate, which is then reacted with 2-methylpropane-2-sulfinamide under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like palladium complexes to facilitate the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[(4-tert-butylphenyl)[2-(diphenylphosphanyl)phenyl]methyl]-2-methylpropane-2-sulfinamide undergoes various chemical reactions, including:
Oxidation: The sulfinamide group can be oxidized to form sulfonamide derivatives.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The phosphanyl group can participate in substitution reactions, leading to the formation of new phosphine derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Conditions often involve the use of halogenated solvents and catalysts like palladium or nickel complexes.
Major Products
The major products formed from these reactions include sulfonamide derivatives, secondary amines, and various phosphine derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[(4-tert-butylphenyl)[2-(diphenylphosphanyl)phenyl]methyl]-2-methylpropane-2-sulfinamide has several scientific research applications:
Chemistry: It is used as a ligand in catalysis, particularly in transition metal-catalyzed reactions such as cross-coupling and hydrogenation.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is utilized in the synthesis of fine chemicals and pharmaceuticals, serving as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of N-[(4-tert-butylphenyl)[2-(diphenylphosphanyl)phenyl]methyl]-2-methylpropane-2-sulfinamide involves its interaction with molecular targets such as enzymes and receptors. The phosphanyl group can coordinate with metal centers, facilitating catalytic processes. The sulfinamide group can form hydrogen bonds and interact with biological molecules, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
- N-[(4-tert-butylphenyl)[2-(diphenylphosphanyl)phenyl]methyl]-2-methylpropane-2-sulfonamide
- N-[(4-tert-butylphenyl)[2-(diphenylphosphanyl)phenyl]methyl]-2-methylpropane-2-amine
Uniqueness
N-[(4-tert-butylphenyl)[2-(diphenylphosphanyl)phenyl]methyl]-2-methylpropane-2-sulfinamide is unique due to the presence of both a sulfinamide and phosphanyl group in its structure. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile compound in catalysis and organic synthesis. Its unique structure also contributes to its potential biological activities, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C33H38NOPS |
|---|---|
Molecular Weight |
527.7 g/mol |
IUPAC Name |
N-[(4-tert-butylphenyl)-(2-diphenylphosphanylphenyl)methyl]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C33H38NOPS/c1-32(2,3)26-23-21-25(22-24-26)31(34-37(35)33(4,5)6)29-19-13-14-20-30(29)36(27-15-9-7-10-16-27)28-17-11-8-12-18-28/h7-24,31,34H,1-6H3 |
InChI Key |
DLBHPNHATQGLBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)NS(=O)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(4-Bromophenyl)bicyclo[2.2.1]heptane](/img/structure/B12508285.png)


-yl)methanone](/img/structure/B12508296.png)
![5-(Dimethylamino)thieno[3,2-b]thiophene-2-carbaldehyde](/img/structure/B12508302.png)
![4-methyl-N-[(3-methylphenyl)methylidene]benzenesulfonamide](/img/structure/B12508310.png)



![1,10-Phenanthroline;quinoxalino[2,3-f][1,10]phenanthroline;ruthenium(2+);dichloride](/img/structure/B12508333.png)

![5-fluoro-3-methylbenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B12508348.png)
![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(2-methoxyethyl)-1,3-thiazol-2-amine](/img/structure/B12508356.png)
